5-Iodoindolin-2-one
Overview
Description
5-Iodoindolin-2-one: is a chemical compound with the molecular formula C8H6INO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indolin-2-one structure. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindolin-2-one typically involves the iodination of indolin-2-one. One common method is the electrophilic substitution reaction where indolin-2-one is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents
Major Products: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups attached to the indole ring .
Scientific Research Applications
Chemistry: 5-Iodoindolin-2-one is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound has shown potential in biological applications, including as an inhibitor of specific enzymes and as a precursor for the synthesis of bioactive molecules. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Iodoindolin-2-one involves its interaction with specific molecular targets. For example, it has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA decatenation, ultimately causing bacterial cell death. Additionally, the compound can undergo reductive bioactivation, forming reactive species that damage cellular components .
Comparison with Similar Compounds
Indolin-2-one: The parent compound without the iodine substitution.
5-Bromoindolin-2-one: A similar compound with a bromine atom instead of iodine.
5-Chloroindolin-2-one: A compound with a chlorine atom at the 5-position.
Uniqueness: 5-Iodoindolin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
5-iodo-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIHEVFTQPMOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)I)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431625 | |
Record name | 5-IODOINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193354-13-1 | |
Record name | 5-IODOINDOLIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodoindolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 5-iodoindolin-2-one?
A1: The crystal structure of 1-ethyl-5-iodoindolin-2-one, a derivative of this compound, reveals key structural features. [] The molecules arrange themselves in columns along the a-axis. These columns interact with neighboring columns through C—H⋯O hydrogen bonds and noteworthy I⋯I short contacts. This arrangement forms a one-dimensional zigzag iodine chain along the a-axis between adjacent columns. [] Further research could explore if this compound exhibits similar structural characteristics.
Q2: Does this compound have any antiviral properties?
A2: While this compound itself hasn't been directly studied for antiviral properties in the provided research, a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one (GW-5074), displays potent antiviral activity against JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV). [] This compound inhibits viral spread by antagonizing the MAPK-ERK signaling pathway, suggesting a potential therapeutic avenue for polyomavirus-induced diseases. [] Further research is needed to explore if this compound shares this antiviral activity and the underlying mechanisms.
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